3-(Difluoromethoxy)benzoic acid

Description

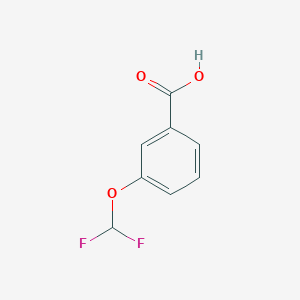

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDGIXOKWOMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357078 | |

| Record name | 3-(Difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-19-8 | |

| Record name | 3-(Difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 3-(Difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its unique difluoromethoxy substituent can significantly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability, making it a valuable building block in the design of novel compounds. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with generalized experimental protocols for their determination.

Core Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 105 °C |

| Boiling Point | 287.3 ± 30.0 °C (Predicted) |

| Density | 1.370 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.89 ± 0.10 (Predicted) |

| CAS Number | 4837-19-8 |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of benzoic acid derivatives.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating bath (e.g., paraffin oil)

-

Mortar and pestle

Procedure:

-

A small amount of the solid sample is finely powdered using a mortar and pestle.[1]

-

A capillary tube is sealed at one end by heating it in a flame.[2][3]

-

The open end of the capillary tube is pressed into the powdered sample to introduce a small amount of the compound.

-

The capillary tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

-

The thermometer and capillary tube assembly are immersed in a heating bath (e.g., Thiele's tube filled with paraffin oil).[3]

-

The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[4]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[1]

-

The melting point is reported as the range T1-T2.[5]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Principle: A small amount of the liquid is heated, and the temperature at which it boils is recorded. For small sample quantities, the Siwoloboff method is often employed.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source

Procedure (Siwoloboff Method):

-

A small volume of the liquid sample (about 0.5 mL) is placed in a small test tube.[6]

-

A capillary tube, sealed at the upper end, is placed with its open end downwards into the test tube containing the liquid.[7]

-

The test tube is attached to a thermometer and immersed in a heating bath.[6]

-

The bath is heated gradually until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6]

-

The heating is then stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated.

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Solvent (e.g., water or a mixed solvent system like acetonitrile-water)[8][9]

Procedure:

-

A known amount of the benzoic acid derivative is dissolved in a suitable solvent to prepare a solution of known concentration.[8]

-

The pH electrode is calibrated using standard buffer solutions.

-

The acid solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

The standardized base solution is added in small, known increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

-

The titration is continued until the pH has passed the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa can be determined from the pH at the half-equivalence point.[8][9]

Spectral Data

-

¹H NMR: Signals corresponding to the aromatic protons and the proton of the difluoromethoxy group would be expected. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.5 ppm. The difluoromethoxy proton would appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: Signals for the seven carbon atoms in distinct chemical environments would be observed. The carboxylic acid carbon would be significantly downfield (typically >165 ppm). The carbon of the difluoromethoxy group would show a triplet due to one-bond coupling with the fluorine atoms.[10]

-

FTIR: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), C-O stretching vibrations, and absorptions corresponding to the aromatic ring and C-F bonds.[11]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.[12]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and spectral characterization of a synthesized chemical compound like this compound.

Figure 1. A logical workflow for the characterization of a chemical compound.

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 4. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. asianpubs.org [asianpubs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. geo.fu-berlin.de [geo.fu-berlin.de]

3-(Difluoromethoxy)benzoic acid chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(Difluoromethoxy)benzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid featuring a difluoromethoxy group at the meta-position of the benzene ring.

Chemical Structure:

CAS Number: 4837-19-8

Physicochemical Properties

The introduction of the difluoromethoxy group significantly influences the electronic and lipophilic properties of the benzoic acid scaffold, which can be advantageous in the design of novel therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | N/A |

| Molecular Weight | 188.13 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 105-107 °C | N/A |

| Boiling Point | 287.3 °C at 760 mmHg | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | N/A |

| pKa | Not available | N/A |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

-

Reaction Setup: To a solution of 3-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2-3 equivalents).

-

Addition of Difluoromethylating Agent: A difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂COONa) (2-3 equivalents), is added to the mixture.

-

Reaction: The reaction mixture is heated to a temperature between 100-120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the crude product.

-

Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectral Data (Predicted)

No experimentally determined spectral data for this compound were found in the reviewed literature. The following tables provide predicted spectral characteristics based on the analysis of structurally related compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~7.8-8.0 | Multiplet | 2H | Aromatic CH |

| ~7.4-7.6 | Multiplet | 2H | Aromatic CH |

| ~6.8 (t, JHF ≈ 74 Hz) | Triplet | 1H | -OCHF₂ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~158 | C-O |

| ~131 | Aromatic CH |

| ~130 | Aromatic C-COOH |

| ~125 | Aromatic CH |

| ~122 | Aromatic CH |

| ~118 (t, JCF ≈ 258 Hz) | -OCHF₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1470 | Medium | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (carboxylic acid) |

| 1000-1150 | Strong | C-F stretch (difluoromethoxy) |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular ion) |

| 171 | [M - OH]⁺ |

| 143 | [M - COOH]⁺ |

| 137 | [M - OCHF₂]⁺ |

Applications in Drug Development and Medicinal Chemistry

The difluoromethoxy group is a valuable substituent in medicinal chemistry, often used as a bioisostere for other functional groups to modulate physicochemical and pharmacokinetic properties. The introduction of the -OCHF₂ group can lead to:

-

Increased Lipophilicity: Enhancing membrane permeability and oral absorption.

-

Improved Metabolic Stability: The C-F bonds are resistant to metabolic cleavage, potentially increasing the half-life of a drug.

-

Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the carboxylic acid group, influencing its binding to biological targets.

While there is no direct evidence of this compound being a key intermediate in a marketed drug, its structural motif is of significant interest. A related, more complex molecule, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid , is a known intermediate in the synthesis of Roflumilast , a phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).

Furthermore, studies on 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid have shown its potential to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) by modulating the Smad signaling pathway, suggesting its relevance in research related to idiopathic pulmonary fibrosis.[1] This indicates that the difluoromethoxybenzoic acid scaffold could be a valuable starting point for the development of new therapeutic agents.

Hypothetical Signaling Pathway Involvement

Based on the known biological activity of the structurally related compound 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, a hypothetical involvement of compounds from this class in the TGF-β/Smad signaling pathway can be postulated. This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in various fibrotic diseases and cancer.

// Nodes TGF_beta [label="TGF-β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGF_beta_R [label="TGF-β Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Smad2_3 [label="Smad2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Smad2_3 [label="p-Smad2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smad4 [label="Smad4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smad_complex [label="Smad Complex", shape=ellipse, fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_transcription [label="Gene Transcription\n(e.g., α-SMA, Collagen)", fillcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzoic_acid_derivative [label="3-(Difluoromethoxy)benzoic\nAcid Derivative (Hypothetical)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TGF_beta -> TGF_beta_R [label="Binds"]; TGF_beta_R -> Smad2_3 [label="Phosphorylates"]; Smad2_3 -> p_Smad2_3; p_Smad2_3 -> Smad_complex; Smad4 -> Smad_complex; Smad_complex -> Nucleus [label="Translocates to"]; Nucleus -> Gene_transcription [label="Initiates"]; Gene_transcription -> Fibrosis;

// Inhibition Benzoic_acid_derivative -> Smad2_3 [label="Inhibits Phosphorylation", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Hypothetical modulation of the TGF-β/Smad pathway by a benzoic acid derivative.

This diagram illustrates a potential mechanism where a derivative of this compound could interfere with the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade that leads to gene transcription associated with fibrosis. This represents a plausible area of investigation for compounds based on this scaffold.

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, its structural features and the biological activity of related compounds suggest that it is a promising scaffold for the development of novel therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(difluoromethoxy)benzoic acid, a key building block in the development of various pharmaceutical compounds. The document details the core chemical transformations, presents quantitative data for analogous reactions, and offers detailed experimental protocols. Visualizations of the synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved. The synthesis primarily proceeds through a two-step sequence: the O-difluoromethylation of a 3-hydroxybenzoic acid precursor, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. The difluoromethoxy group (-OCHF₂) is of particular interest as it can serve as a lipophilic hydrogen bond donor and can significantly impact a molecule's conformation and metabolic stability. This compound is a crucial intermediate in the synthesis of a range of biologically active molecules. This guide focuses on the prevalent and practical synthetic routes to this compound, emphasizing the key reaction of O-difluoromethylation of phenolic precursors.

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from a readily available precursor, methyl 3-hydroxybenzoate.

Step 1: O-Difluoromethylation of Methyl 3-Hydroxybenzoate

The key transformation is the introduction of the difluoromethoxy group onto the phenolic oxygen of methyl 3-hydroxybenzoate. This is typically achieved through the generation of difluorocarbene (:CF₂), which then reacts with the phenoxide intermediate. A common and practical source of difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate.

Step 2: Hydrolysis of Methyl 3-(Difluoromethoxy)benzoate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation typically carried out under basic conditions followed by acidification.

Quantitative Data

The following table summarizes typical yields for the O-difluoromethylation of various phenolic substrates using sodium chlorodifluoroacetate, which are analogous to the first step in the synthesis of this compound.

| Starting Phenol | Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Sodium chlorodifluoroacetate | Cs₂CO₃ | DMF/H₂O | 100 | 2 | 94 | [1] |

| 3-cyclo propyl methoxy-4-hydroxy benzaldehyde | Sodium chlorodifluoroacetate | K₂CO₃ | DMAc | 120 | 8 | 90 | [2] |

| 3-cyclo propyl methoxy-4-hydroxy benzaldehyde | Sodium chlorodifluoroacetate | K₂CO₃ | DMSO | 120 | 12 | 85 | [2] |

| Methyl 4-hydroxy-3-iodobenzoate | Sodium chlorodifluoroacetate | K₂CO₃ | DMF | Not Specified | Not Specified | 99 | [3] |

Experimental Protocols

Step 1: Synthesis of Methyl 3-(Difluoromethoxy)benzoate

Materials:

-

Methyl 3-hydroxybenzoate

-

Sodium chlorodifluoroacetate

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

-

Water (deionized)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq.).

-

Add cesium carbonate (1.5 - 2.0 eq.) or potassium carbonate (2.0 - 3.0 eq.).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF or DMAc to the flask.

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add sodium chlorodifluoroacetate (2.5 - 3.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure methyl 3-(difluoromethoxy)benzoate.

Step 2: Synthesis of this compound

Materials:

-

Methyl 3-(difluoromethoxy)benzoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl, e.g., 1 M or 2 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 3-(difluoromethoxy)benzoate (1.0 eq.) in a mixture of methanol or THF and water.

-

Add sodium hydroxide (2.0 - 3.0 eq.) or lithium hydroxide (2.0 - 3.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid.

-

A precipitate of this compound should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).

-

Collect the precipitate by filtration and wash with cold water. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) to yield pure this compound.

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for O-Difluoromethylation

Caption: Experimental workflow for the O-difluoromethylation step.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The two-step pathway involving O-difluoromethylation of methyl 3-hydroxybenzoate followed by ester hydrolysis is a robust and scalable method. This guide provides the necessary theoretical background, practical experimental details, and visual aids to enable researchers to successfully synthesize this important building block. Careful optimization of reaction conditions, based on the analogous examples provided, will be key to achieving high yields and purity.

References

Spectroscopic Profile of 3-(Difluoromethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Difluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | m | 2H | Ar-H |

| ~7.5 - 7.7 | m | 1H | Ar-H |

| ~7.3 - 7.5 | m | 1H | Ar-H |

| 6.6 - 7.2 (t, J ≈ 73 Hz) | t | 1H | -OCHF₂ |

| ~11 - 13 | br s | 1H | -COOH |

Predicted in CDCl₃. The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~170 - 175 | -COOH |

| ~150 - 155 | C-O (aromatic) |

| ~131 - 134 | Ar-C |

| ~125 - 128 | Ar-C |

| ~120 - 123 | Ar-C |

| ~115 - 119 (t, J ≈ 260 Hz) | -OCHF₂ |

| ~110 - 114 | Ar-C |

Predicted in CDCl₃. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -75 to -85 | d | -OCHF₂ |

Predicted with CFCl₃ as a reference. The signal will be a doublet due to coupling with the proton of the difluoromethoxy group.

Table 4: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1000-1150 | Strong | C-F stretch |

| 1580-1610, 1450-1500 | Medium-Strong | C=C stretch (Aromatic) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 188 | Moderate | [M]⁺ (Molecular Ion) |

| 171 | Low | [M-OH]⁺ |

| 143 | Moderate | [M-COOH]⁺ |

| 123 | Strong | [M-OCHF₂]⁺ |

| 105 | Very Strong | [C₆H₅CO]⁺ |

| 77 | Strong | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and to avoid interference with the signals of interest.[1][2][3][4]

-

Filtration : Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

For ¹⁹F NMR, a specific probe or tuning of a broadband probe to the fluorine frequency is required.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using a known internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C NMR) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid) :

-

KBr Pellet Method : Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5][6][7] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[5][8]

-

-

Background Spectrum : Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.[8]

-

Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum.

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. If coupled with gas chromatography (GC-MS), the sample is first vaporized and passed through the GC column.[9]

-

Ionization (Electron Ionization - EI) : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11][12]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation : The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides information about its structure.[13]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. organomation.com [organomation.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. depts.washington.edu [depts.washington.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Navigating the Solubility Landscape of 3-(Difluoromethoxy)benzoic Acid: A Technical Guide for Researchers

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for 3-(Difluoromethoxy)benzoic acid in common organic solvents. This technical guide is designed to bridge that gap for researchers, scientists, and drug development professionals by providing detailed experimental protocols to determine the solubility of this compound. Additionally, it offers insights into the expected solubility behavior based on the properties of analogous compounds.

Understanding the Compound: Physicochemical Properties

This compound is a solid, fluorinated aromatic carboxylic acid. Its structure, featuring a difluoromethoxy group and a carboxylic acid moiety on a benzene ring, suggests a moderate polarity. The presence of the fluorine atoms can influence its intermolecular interactions and, consequently, its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1] |

| Melting Point | 105 °C | [1] |

| Boiling Point | 287.3 °C at 760 mmHg | [1] |

| Appearance | Solid | [1] |

Experimental Determination of Solubility

The absence of published data necessitates experimental determination of the solubility of this compound in various organic solvents. The following are standard and reliable methods that can be employed.

Equilibrium (Shake-Flask) Method Coupled with Gravimetric Analysis

This is a classical and straightforward method to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. A minimum of 24-48 hours is generally recommended to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the solid residue.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

-

S (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

-

S (mol/L) = (Mass of residue (g) / Molecular Weight of compound ( g/mol )) / (Volume of supernatant taken (L))

-

-

UV/Vis Spectrophotometry or HPLC-UV Method

For compounds with a chromophore, such as this compound, UV/Vis spectrophotometry or High-Performance Liquid Chromatography with a UV detector (HPLC-UV) can be used for quantification. These methods are generally faster and require smaller sample volumes than the gravimetric method.

Experimental Protocol:

-

Preparation of Saturated Solution and Phase Separation:

-

Follow steps 1 and 2 as described in the gravimetric method.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer, or inject a known volume of each standard into an HPLC-UV system and record the peak area.

-

Plot a calibration curve of absorbance or peak area versus concentration.

-

-

Analysis of the Saturated Solution:

-

Dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Expected Solubility Trends and Solvent Selection

While quantitative data is unavailable, the solubility of this compound can be qualitatively predicted based on the principle of "like dissolves like" and by comparing it to benzoic acid.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the carboxylic acid group capable of hydrogen bonding, good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is also anticipated in these solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected in nonpolar solvents as the polar carboxylic acid and difluoromethoxy groups will have unfavorable interactions with the nonpolar solvent molecules.

-

Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility may be observed.

Studies on benzoic acid have shown it to be freely soluble in ethanol, acetone, and diethyl ether, and slightly soluble in water. It is reasonable to expect a similar, though not identical, solubility pattern for this compound.

Applications in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The difluoromethoxy group is often incorporated into drug candidates to improve metabolic stability and enhance lipophilicity, which can in turn affect solubility and permeability. Determining the solubility of this compound in various pharmaceutically relevant solvents is a crucial step in its potential development as a drug or an intermediate in drug synthesis.

Conclusion

Although quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary experimental protocols to determine this crucial physicochemical property. By employing standard methods such as the shake-flask method with gravimetric or spectroscopic analysis, scientists can generate the reliable data needed to advance their research and development efforts, particularly in the field of drug discovery. The structural similarity to benzoic acid provides a useful, albeit qualitative, guide to its expected solubility behavior in a range of organic solvents.

References

3-(Difluoromethoxy)benzoic acid suppliers and purity grades

An In-depth Technical Guide to 3-(Difluoromethoxy)benzoic acid for Researchers and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCHF₂) can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. This group is known to improve metabolic stability, increase lipophilicity, and modulate the acidity of the carboxylic acid moiety, making it a valuable functional group in the design of novel therapeutic agents.[1][2] Its utility is demonstrated in the synthesis of intermediates for drugs targeting a range of diseases, from respiratory conditions to cystic fibrosis.[3][4][5] This guide provides a comprehensive overview of this compound, including its suppliers, purity grades, physicochemical properties, and its role in experimental research.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol [6] |

| CAS Number | 4837-19-8[6] |

| Appearance | Solid[7] |

| Melting Point | 105°C[7] |

| Boiling Point | 287.3°C at 760 mmHg[7] |

| Flash Point | 127.6°C[7] |

| Purity | Typically ≥97%[7] |

| Storage | Recommended to be kept in a dry area at 2-8℃[7][8] |

Suppliers and Purity Grades

This compound is available from various chemical suppliers, catering to the needs of laboratory research and development. The available purity grades are critical for ensuring the reliability and reproducibility of experimental results.

| Supplier | Purity Grade(s) | Available Quantities |

| CymitQuimica | 97%[7] | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g[7] |

| ChemScene | ≥98% (for related derivatives)[8] | Varies |

| Various Suppliers via Chemchart | Not specified | 1g, 5g[9] |

| BLDpharm | Not specified (for related derivatives)[10] | Varies |

Applications in Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical compounds.

-

Intermediate for Roflumilast: A derivative, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is a key intermediate in the synthesis of Roflumilast.[3][4] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[11]

-

CFTR Modulators: The difluoromethoxy moiety is present in potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. For instance, it is a structural component of ABBV/GLPG-2222, a compound developed for the treatment of cystic fibrosis.[5]

-

Research in Pulmonary Fibrosis: A derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been investigated for its therapeutic potential in idiopathic pulmonary fibrosis (IPF).[12] It has shown inhibitory effects on the TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis development.[12]

Key Signaling Pathway Involvement: TGF-β/Smad

In the context of pulmonary fibrosis research, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has been shown to interfere with the TGF-β/Smad signaling pathway. This pathway is a critical driver of fibrosis. Upon binding of TGF-β1 to its receptor, the downstream proteins Smad2 and Smad3 are phosphorylated. These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in the epithelial-mesenchymal transition (EMT), leading to fibrotic changes. DGM has been found to inhibit the phosphorylation of Smad2/3, thereby blocking this profibrotic cascade.[12]

Caption: TGF-β/Smad signaling pathway in fibrosis and point of inhibition by DGM.

Experimental Protocols

Detailed methodologies are crucial for the application of this compound and its derivatives in research. Below are summaries of relevant experimental protocols.

Synthesis of a Derivative (3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid)

This protocol describes a key step in the synthesis of an important intermediate for Roflumilast, based on patent literature.[3][4]

Reaction: Hydrolysis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester.

Materials:

-

3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester (22.3g)

-

Methanol (600mL)

-

10% aqueous sodium hydroxide solution (1200mL)

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Combine the methyl ester, methanol, and 10% NaOH solution in a suitable reaction vessel.

-

Heat the mixture to 70-75°C and stir for 2 hours.

-

Remove the methanol from the system via distillation.

-

Wash the aqueous residue with n-heptane.

-

Acidify the aqueous layer to a pH < 3 using hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

In Vitro and In Vivo Investigation of Antifibrotic Effects

The following workflow outlines the experimental design used to evaluate the antifibrotic effects of 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM).[12]

Caption: Experimental workflow for evaluating the antifibrotic effects of DGM.

In Vitro Protocol (EMT Inhibition):

-

Cell Culture: Human alveolar epithelial cells (A549) are cultured under standard conditions.

-

EMT Induction: Epithelial-mesenchymal transition (EMT) is induced by treating the cells with TGF-β1.

-

Treatment: Cells are co-treated with TGF-β1 and varying concentrations of DGM.

-

Analysis: The expression of EMT markers (e.g., α-SMA, vimentin, E-cadherin) and phosphorylation of Smad2/3 are assessed using Western blot analysis.[12] Cell viability is checked using an MTT assay to rule out toxicity.[12]

In Vivo Protocol (Pulmonary Fibrosis Model):

-

Animal Model: Pulmonary fibrosis is induced in rats via intratracheal instillation of bleomycin (BLM).

-

Treatment: Following BLM administration, rats are treated with DGM at different dosages (e.g., 30 mg/kg and 60 mg/kg) for a specified period.[12]

-

Assessment: At the end of the treatment period, lungs are harvested for analysis.

-

Histology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition (fibrosis).[12]

-

Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure levels of inflammatory cytokines (e.g., TNF-α, TGF-β1, IL-6) using ELISA.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 4. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound (4837-19-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. 2248290-21-1|3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 11. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

The Rising Therapeutic Potential of 3-(Difluoromethoxy)benzoic Acid Derivatives: A Technical Guide

For Immediate Release

[City, State] – December 28, 2025 – The scientific community is witnessing a surge of interest in 3-(difluoromethoxy)benzoic acid and its derivatives as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to this versatile class of compounds, aimed at researchers, scientists, and professionals in drug development.

The introduction of the difluoromethoxy group at the meta-position of the benzoic acid core imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and target engagement. This has led to the exploration of these derivatives across various therapeutic areas, with notable activity observed in inflammatory diseases and fibrosis.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, serves as a crucial starting point for the generation of a diverse library of derivatives. A common synthetic route involves the difluoromethylation of a corresponding 3-hydroxybenzoic acid precursor.

Amide and ester derivatives are readily prepared from the parent carboxylic acid. For instance, the synthesis of amide derivatives can be achieved by converting the carboxylic acid to its corresponding acid chloride, followed by reaction with a desired amine.

A key intermediate for several biologically active compounds is 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid. Its synthesis has been reported through a multi-step process starting from 3-halogeno-4-hydroxybenzaldehyde. This involves a Williamson ether synthesis to introduce the cyclopropylmethoxy group, followed by a difluoromethylation reaction and subsequent oxidation of the aldehyde to the carboxylic acid.

Biological Activities and Therapeutic Targets

Research has highlighted the potential of this compound derivatives to modulate key biological pathways implicated in disease.

Anti-inflammatory and Anti-fibrotic Activity

A significant body of research has focused on the anti-inflammatory and anti-fibrotic properties of these derivatives. One prominent example is 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) , which has demonstrated notable efficacy in preclinical models of pulmonary fibrosis.[1]

DGM has been shown to inhibit the Transforming Growth Factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT), a critical process in the development of fibrosis.[1] This inhibition is mediated through the downregulation of the Smad signaling pathway.[1] In vivo studies in a bleomycin-induced pulmonary fibrosis rat model have shown that DGM can improve lung function, and reduce lung inflammation and collagen deposition.[1]

The table below summarizes the in vivo effects of DGM on inflammatory markers in bronchoalveolar lavage fluid (BALF) of rats with bleomycin-induced pulmonary fibrosis.[1]

| Cytokine | Control | Bleomycin (BLM) | BLM + DGM (30 mg/kg) | BLM + DGM (60 mg/kg) |

| TNF-α (pg/mL) | 150 ± 20 | 450 ± 50 | 300 ± 40 | 200 ± 30 |

| TGF-β1 (pg/mL) | 80 ± 10 | 250 ± 30 | 180 ± 25 | 120 ± 15 |

| IL-6 (pg/mL) | 100 ± 15 | 350 ± 40 | 250 ± 30 | 180 ± 20 |

| MCP-1 (pg/mL) | 50 ± 8 | 180 ± 20 | 120 ± 15 | 80 ± 10 |

| MMP-7 (ng/mL) | 2.0 ± 0.3 | 6.5 ± 0.8 | 4.5 ± 0.6 | 3.0 ± 0.4 |

Data are presented as mean ± SEM.

Phosphodiesterase 4 (PDE4) Inhibition

Derivatives of this compound have also been investigated as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A novel pyrazole-containing derivative, 3-[1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) , has been identified as a potent PDE4 inhibitor.[2]

The table below presents the in vitro inhibitory activity of PDE-423.

| Compound | Target | IC50 (nM) | Assay Type |

| PDE-423 | PDE4 | 140 | Enzyme Assay |

| PDE-423 | PDE4 | 550 | Cell-based Assay |

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the research of this compound derivatives.

Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid

A general synthetic approach involves the following key steps:

-

Williamson Ether Synthesis: Reaction of a 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a base to yield 3-cyclopropylmethoxy-4-hydroxybenzaldehyde.

-

Difluoromethylation: Reaction of the resulting phenol with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in a suitable solvent like DMSO at elevated temperatures to introduce the difluoromethoxy group.

-

Oxidation: Oxidation of the benzaldehyde to the corresponding benzoic acid using an oxidizing agent like potassium permanganate or hydrogen peroxide.

In Vitro Cell Viability (MTT) Assay

The cytotoxicity and cell viability effects of this compound derivatives are often assessed using the MTT assay.

-

Cell Seeding: Plate cells (e.g., A549 human lung adenocarcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[3]

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This model is commonly used to evaluate the anti-fibrotic potential of compounds.

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats for one week before the experiment.

-

Induction of Fibrosis: Anesthetize the rats and intratracheally instill a single dose of bleomycin (BLM) to induce lung injury and subsequent fibrosis. Control animals receive saline.

-

Compound Administration: Administer the test compound (e.g., DGM) orally or via the desired route daily for a specified period (e.g., 28 days) starting from the day of or after BLM instillation.

-

Assessment of Lung Function and Inflammation: At the end of the treatment period, perform pulmonary function tests. Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and cytokine levels using ELISA.

-

Histopathological Analysis: Harvest the lungs for histopathological examination (e.g., H&E and Masson's trichrome staining) to assess the degree of inflammation and fibrosis.[1]

Visualizing the Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

Caption: TGF-β/Smad signaling pathway and the inhibitory action of DGM.

Caption: Workflow for the in vivo pulmonary fibrosis model.

Conclusion

This compound derivatives represent a promising and versatile scaffold in modern drug discovery. The unique properties conferred by the difluoromethoxy group have led to the identification of potent modulators of key biological targets, particularly in the areas of inflammation and fibrosis. The encouraging preclinical data for compounds like DGM and PDE4 inhibitors warrant further investigation and optimization of this chemical class to unlock its full therapeutic potential. This technical guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.

References

- 1. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo [mdpi.com]

- 2. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities [mdpi.com]

- 3. New steroidal anti-inflammatory antedrugs: methyl 3,20-dioxo-9 alpha-fluoro-11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-16 alpha-carboxylate and methyl 21-acetyloxy-3,20-dioxo-11 beta, 17 alpha-dihydroxy-9 alpha-fluoro-1,4-pregnadiene-16 alpha-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Fluorinated Building Block: A Technical Guide to 3-(Difluoromethoxy)benzoic Acid

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and physicochemical properties of 3-(Difluoromethoxy)benzoic acid, a significant fluorinated building block in modern medicinal chemistry. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development.

While the formal "discovery" of this compound is not marked by a singular seminal publication, its emergence is intrinsically linked to the broader development of synthetic methodologies for introducing the difluoromethoxy group into aromatic systems. This valuable functional group is a bioisostere of carboxylic acids, phenols, and other functionalities, offering modulated acidity, lipophilicity, and metabolic stability, making it highly desirable in drug design. The history of this compound is therefore a reflection of the advancements in fluoro-organic chemistry.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [2] |

| Melting Point | 105 °C | [1] |

| Boiling Point | 287.3 °C at 760 mmHg | [1] |

| Flash Point | 127.6 °C | [1] |

| CAS Number | 4837-19-8 | [2] |

Synthesis and Historical Context

The primary and most logical synthetic route to this compound is through the difluoromethylation of 3-hydroxybenzoic acid or its ester derivatives. The evolution of methods to achieve this transformation charts the historical course of this compound's accessibility.

Synthetic Pathway Overview

The most common synthetic approach involves the reaction of a 3-hydroxybenzoic acid derivative with a difluorocarbene precursor. This general pathway is illustrated below.

Experimental Protocols

While early, specific protocols for the synthesis of this compound are not readily found in the literature, modern adaptations of difluoromethylation of phenolic compounds provide a clear and efficient methodology. The following is a representative, two-step experimental protocol based on common laboratory practices.

Step 1: Esterification of 3-Hydroxybenzoic Acid

Objective: To protect the carboxylic acid functionality as a methyl ester, which can improve solubility in organic solvents and prevent unwanted side reactions during difluoromethylation.

Materials:

-

3-Hydroxybenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-hydroxybenzoic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added at room temperature.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is redissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield methyl 3-hydroxybenzoate, which can often be used in the next step without further purification.

Step 2: Difluoromethylation of Methyl 3-hydroxybenzoate and Subsequent Hydrolysis

Objective: To introduce the difluoromethoxy group onto the phenolic oxygen followed by hydrolysis of the methyl ester to yield the final product.

Materials:

-

Methyl 3-hydroxybenzoate

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH), aqueous solution

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A mixture of methyl 3-hydroxybenzoate, sodium chlorodifluoroacetate, and potassium carbonate in anhydrous N,N-dimethylformamide is heated with stirring. The reaction temperature is typically maintained between 80-120 °C.

-

The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford crude methyl 3-(difluoromethoxy)benzoate.

-

The crude ester is then dissolved in a mixture of methanol and aqueous sodium hydroxide solution and heated to reflux for 1-2 hours to effect hydrolysis.

-

After cooling, the methanol is removed in vacuo, and the remaining aqueous solution is washed with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities.

-

The aqueous layer is then acidified to a pH of approximately 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried to yield this compound. Further purification can be achieved by recrystallization.

Spectral Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show a characteristic triplet for the CHF₂ proton around δ 6.8-7.5 ppm with a J-coupling of approximately 75 Hz. The aromatic protons will appear in the aromatic region (δ 7.2-8.0 ppm), with splitting patterns corresponding to the meta-substitution. The acidic proton of the carboxylic acid will be a broad singlet at δ 12-13 ppm. |

| ¹³C NMR | The carbon NMR will show a triplet for the carbon of the CHF₂ group around δ 115-120 ppm due to coupling with the two fluorine atoms. The aromatic carbons and the carbonyl carbon (δ 165-170 ppm) will also be present. |

| IR Spectroscopy | The infrared spectrum will exhibit a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp C=O stretch will be observed around 1700 cm⁻¹. The C-F stretching vibrations of the difluoromethoxy group are expected in the region of 1000-1100 cm⁻¹.[3] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.03 g/mol ). |

Applications in Drug Discovery

The difluoromethoxy group is a key pharmacophore that has been incorporated into numerous biologically active molecules. For instance, derivatives of this compound are utilized in the synthesis of potent inhibitors and modulators of various biological targets. A notable example is its appearance in the structure of compounds developed as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[4] The unique electronic and steric properties of the difluoromethoxy group contribute to enhanced binding affinity, improved pharmacokinetic profiles, and increased metabolic stability of drug candidates.

Logical Workflow for Synthesis and Characterization

The overall process from starting material to a fully characterized final product follows a logical experimental workflow.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 3-(Difluoromethoxy)benzoic Acid in Advanced Materials: A Technical Guide

For Immediate Release

Exploring the Frontier of Materials Science: 3-(Difluoromethoxy)benzoic Acid as a Versatile Building Block for High-Performance Polymers and Liquid Crystals

Researchers, scientists, and professionals in drug development are increasingly seeking novel molecular building blocks to architect the next generation of advanced materials. This compound, a fluorinated aromatic carboxylic acid, is emerging as a compound of significant interest. Its unique combination of a difluoromethoxy group and a reactive carboxylic acid moiety on a rigid benzene core presents a compelling platform for the design of sophisticated polymers and liquid crystals with tailored properties. This technical guide delves into the potential applications of this compound in materials science, providing insights into its synthesis, properties, and prospective uses in organic electronics and display technologies.

Core Molecular Features and Physicochemical Properties

This compound possesses a distinct set of physicochemical properties that make it an attractive candidate for materials science applications. The difluoromethoxy (-OCF₂H) group imparts a unique electronic signature and influences intermolecular interactions, while the carboxylic acid group provides a versatile handle for polymerization and molecular engineering.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | Vendor Data |

| Molecular Weight | 188.13 g/mol | Vendor Data |

| Melting Point | 105-107 °C | Vendor Data |

| Boiling Point | 287.3 °C at 760 mmHg | Vendor Data |

| Hammett Constant (σₚ) of -OCF₂H | ~+0.14 | [1] |

The moderately electron-withdrawing nature of the difluoromethoxy group can be leveraged to tune the electronic properties of organic semiconductors, potentially enhancing charge transport and device performance.[1]

Potential Applications in Polymer Science

The dual functionality of this compound allows for its incorporation into various polymer architectures, including polyesters, polyamides, and vinyl polymers. The presence of the difluoromethoxy group is anticipated to enhance key polymer properties.

High-Performance Polyesters and Polyamides

This compound can serve as a monomer in polycondensation reactions to produce aromatic polyesters and polyamides. The incorporation of the difluoromethoxy group into the polymer backbone is expected to impart several desirable characteristics:

-

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to increased thermal and oxidative stability.

-

Improved Solubility: The fluorine content can enhance the solubility of rigid aromatic polymers in organic solvents, facilitating processing.

-

Modified Electronic Properties: The electron-withdrawing nature of the -OCF₂H group can lower the dielectric constant of the resulting polymers, making them suitable for applications in microelectronics.[1]

Table 2: Projected Properties of Polymers Incorporating this compound (Based on Analogous Fluorinated Polymers)

| Polymer Type | Expected Glass Transition Temperature (Tg) | Expected Decomposition Temperature (Td) | Potential Applications |

| Aromatic Polyester | > 150 °C | > 400 °C | Dielectric films, high-performance coatings |

| Aromatic Polyamide | > 200 °C | > 450 °C | Heat-resistant fibers, engineering plastics |

Functional Vinyl Polymers

While this compound itself is not a vinyl monomer, it can be chemically modified to introduce a polymerizable group, such as a vinyl or styrenic moiety. Subsequent free-radical or controlled radical polymerization would yield functional polymers with pendant difluoromethoxybenzoyl groups. These polymers could find applications as functional coatings, membranes, or in stimuli-responsive materials.

Potential Applications in Liquid Crystals

Benzoic acid derivatives are well-established building blocks for the synthesis of thermotropic liquid crystals.[2] The rod-like shape of the molecule, coupled with the ability of the carboxylic acid to form hydrogen-bonded dimers, promotes the formation of ordered mesophases. The introduction of a lateral difluoromethoxy group in this compound is expected to influence the mesomorphic properties in several ways:

-

Modification of Mesophase Type and Stability: The size and polarity of the -OCF₂H group can affect the packing of the molecules, potentially leading to the formation of different liquid crystalline phases (e.g., nematic, smectic) and altering the temperature range of their stability.

-

Tuning of Dielectric Anisotropy: The dipole moment associated with the C-F bonds in the difluoromethoxy group will contribute to the overall dielectric anisotropy of the liquid crystal, a critical parameter for display applications.

Table 3: Predicted Mesomorphic Properties of Liquid Crystals Derived from this compound (Based on Analogous Systems)

| Liquid Crystal Core Structure | Expected Mesophase(s) | Expected Clearing Point (°C) | Potential Applications |

| Ester-linked biphenyl | Nematic, Smectic | 100 - 200 | Active matrix displays, sensors |

| Schiff base | Nematic, Smectic | 150 - 250 | High-temperature displays, optical switches |

Experimental Protocols

The following are representative experimental protocols for the synthesis of materials incorporating structures analogous to this compound. These can be adapted by skilled chemists for the specific use of this compound.

Synthesis of an Aromatic Polyester via Polycondensation

This protocol describes the synthesis of a polyester from a dicarboxylic acid and a diol. This compound would first need to be converted to a diacid derivative for this specific application.

Materials:

-

3-(Difluoromethoxy)terephthalic acid (hypothetical monomer)

-

Bisphenol A

-

Thionyl chloride

-

Pyridine

-

N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, reflux the dicarboxylic acid with an excess of thionyl chloride and a catalytic amount of pyridine for 4 hours. Remove the excess thionyl chloride by distillation.

-

Polycondensation: Dissolve the diol in NMP in a separate flask under a nitrogen atmosphere. Cool the solution to 0°C and slowly add the diacid chloride. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash with methanol and water, and dry under vacuum at 80°C.

Synthesis of a Liquid Crystalline Ester

This protocol outlines the esterification of a benzoic acid derivative with a phenol to create a liquid crystalline molecule.

Materials:

-

This compound

-

4-Butoxyphenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound, 4-butoxyphenol, and a catalytic amount of DMAP in DCM.

-

Esterification: Cool the solution to 0°C and add a solution of DCC in DCM dropwise. Stir the reaction at room temperature for 12 hours.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final liquid crystalline compound.

Conclusion

This compound stands as a promising and versatile building block for the creation of advanced materials. Its unique structural and electronic properties offer significant potential for the development of high-performance polymers with enhanced thermal stability and desirable dielectric properties, as well as for the fine-tuning of the mesomorphic and electronic characteristics of liquid crystals. Further research and development focusing on the synthesis and characterization of materials derived from this compound are warranted to fully unlock its potential in materials science.

References

Stability and Degradation of 3-(Difluoromethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation of 3-(Difluoromethoxy)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from studies on analogous compounds, including substituted benzoic acids and molecules containing the difluoromethoxy group. The document outlines predicted stability under various stress conditions, potential degradation pathways, and detailed experimental protocols for forced degradation studies. This guide is intended to be a valuable resource for researchers and professionals involved in the development and quality control of pharmaceuticals containing this moiety.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of compounds like Roflumilast, a phosphodiesterase-4 inhibitor. The difluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and modulate physicochemical properties.[1] Understanding the stability and degradation profile of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] This guide provides a framework for conducting such studies on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.